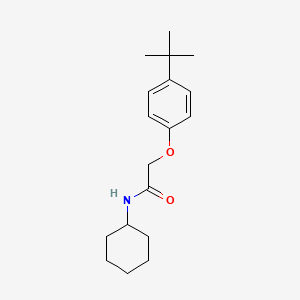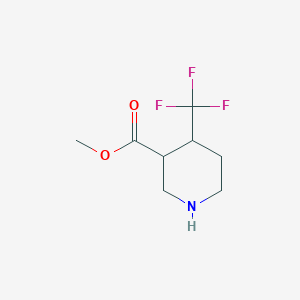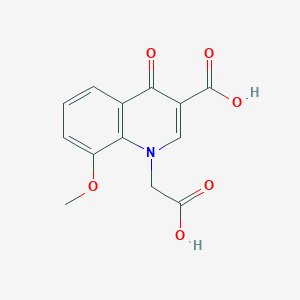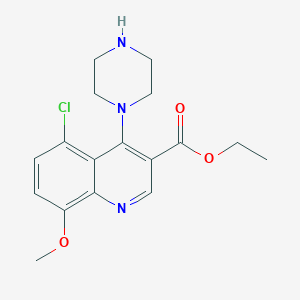![molecular formula C12H17NO4 B12116263 1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12116263.png)
1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[331]nonane-7-carboxylic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of multiple functional groups, including carboxylic acid, imide, and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid typically involves multiple steps. One common method includes the cyclization of suitable precursors under specific conditions. For instance, a SmI₂-mediated radical cyclization protocol has been found effective for enabling the desired ring closure . Another approach involves the use of chiral templates in intramolecular [2+2] photocycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonan-7-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.
Reduktion: Diese Reaktion kann die Imidgruppe zu einem Amin reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und Lösungsmittel, die für die jeweilige Reaktion geeignet sind.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise könnte die Oxidation ein Carbonsäurederivat ergeben, während die Reduktion ein Aminderivat erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonan-7-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als chirale Vorlage in photochemischen Reaktionen verwendet.
Biologie: Ihr Strukturmotiv ist in biologisch relevanten Naturstoffen häufig anzutreffen.
Industrie: Wird bei der Synthese komplexer organischer Moleküle verwendet.
5. Wirkmechanismus
Der Mechanismus, durch den 1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonan-7-carbonsäure seine Wirkung entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die funktionellen Gruppen der Verbindung ermöglichen es ihr, an verschiedenen biochemischen Pfaden teilzunehmen, wodurch bestimmte Enzyme oder Rezeptoren möglicherweise gehemmt oder aktiviert werden. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism by which 1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1,5,7-Trimethyl-3-azabicyclo[3.3.1]nonan-7-carbonsäure
- 1,8,8-Trimethyl-3-thiazol-2-yl-3-azabicyclo[3.2.1]octan-2,4-dion
- 6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.1]heptan-1,5-dicarbonitril
Einzigartigkeit
1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonan-7-carbonsäure ist aufgrund seiner spezifischen Anordnung funktioneller Gruppen und seiner bicyclischen Struktur einzigartig. Diese Einzigartigkeit macht sie für spezielle Anwendungen in der wissenschaftlichen Forschung und Industrie wertvoll.
Eigenschaften
Molekularformel |
C12H17NO4 |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
1,5,7-trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid |
InChI |
InChI=1S/C12H17NO4/c1-10-4-11(2,8(15)13-7(10)14)6-12(3,5-10)9(16)17/h4-6H2,1-3H3,(H,16,17)(H,13,14,15) |
InChI-Schlüssel |
SJOWUVLZCHKQHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(CC(C1)(C)C(=O)O)(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12116187.png)
![Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]-](/img/structure/B12116202.png)


![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol](/img/structure/B12116216.png)
![2-[Bis(methylsulfanyl)methylene]cyclohexanone](/img/structure/B12116228.png)

![7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12116246.png)


![Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine](/img/structure/B12116266.png)

![5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12116275.png)
